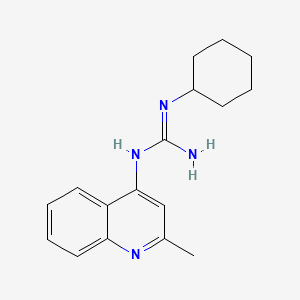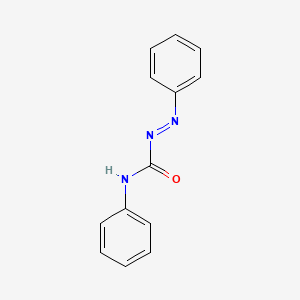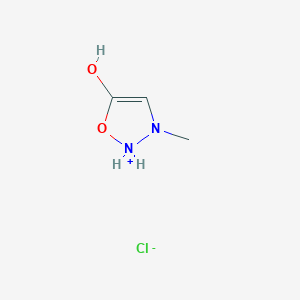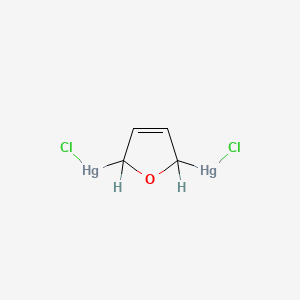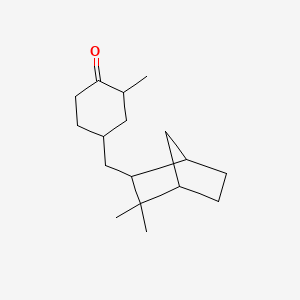![molecular formula C17H20N4O4 B14476817 Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis- CAS No. 67674-25-3](/img/structure/B14476817.png)
Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis- is a complex organic compound known for its vibrant color and applications in various scientific fields. This compound is characterized by its azo group (-N=N-) linked to aromatic rings, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis- typically involves a multi-step process. One common method includes the diazotization of 4-nitroaniline followed by coupling with 2-methyl-4-aminophenol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents used.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are often used.
Substitution: Conditions vary, but typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Ethanol, 2,2’-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis- has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with other molecules.
Industry: Utilized in the production of colored polymers and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis- involves its interaction with molecular targets through its azo group. The compound can form stable complexes with metals and other molecules, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as its role in staining or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2,2’-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]imino]bis-:
Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-: Another closely related compound with slight variations in the aromatic ring structure.
Uniqueness
Ethanol, 2,2’-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis- is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and applications. The presence of the nitro group and the azo linkage provides distinct properties that are leveraged in various scientific and industrial applications.
Properties
CAS No. |
67674-25-3 |
|---|---|
Molecular Formula |
C17H20N4O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-2-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C17H20N4O4/c1-13-12-15(4-7-17(13)20(8-10-22)9-11-23)19-18-14-2-5-16(6-3-14)21(24)25/h2-7,12,22-23H,8-11H2,1H3 |
InChI Key |
PBUKNKCXMIEGOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)
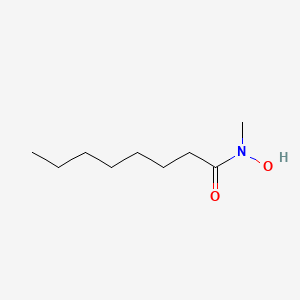

![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
